![molecular formula C22H19N3O2 B4407189 5-[(4-methoxyphenyl)(2-pyridinylamino)methyl]-6-quinolinol](/img/structure/B4407189.png)
5-[(4-methoxyphenyl)(2-pyridinylamino)methyl]-6-quinolinol
Vue d'ensemble
Description
5-[(4-methoxyphenyl)(2-pyridinylamino)methyl]-6-quinolinol, also known as PBTZ169, is a small molecule that has shown promising results in the field of tuberculosis (TB) drug discovery. It belongs to the class of quinoline-based compounds and has been found to have potent anti-TB activity.
Mécanisme D'action
The exact mechanism of action of 5-[(4-methoxyphenyl)(2-pyridinylamino)methyl]-6-quinolinol is not fully understood. However, it has been proposed that this compound targets the energy metabolism of M. tuberculosis. Specifically, it inhibits the activity of the cytochrome bc1 complex, which is involved in the electron transport chain and ATP synthesis. This leads to a decrease in ATP production and ultimately, cell death.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in vitro and in vivo. In addition, it has been found to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. These properties make it an attractive candidate for further development as a TB drug.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-[(4-methoxyphenyl)(2-pyridinylamino)methyl]-6-quinolinol in lab experiments is its potent anti-TB activity. This allows for the evaluation of its efficacy in vitro and in vivo. However, one limitation is the lack of understanding of its exact mechanism of action. This makes it difficult to optimize its use in combination with other TB drugs.
Orientations Futures
For the development of 5-[(4-methoxyphenyl)(2-pyridinylamino)methyl]-6-quinolinol include the optimization of its use in combination with other TB drugs, evaluation of its efficacy in animal models of TB, and the development of analogs with improved potency and selectivity.
Applications De Recherche Scientifique
5-[(4-methoxyphenyl)(2-pyridinylamino)methyl]-6-quinolinol has been extensively studied for its anti-TB activity. It has been found to have potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. In addition, this compound has been shown to have a synergistic effect when used in combination with other TB drugs such as rifampicin and isoniazid. This makes it a promising candidate for the development of new TB drug regimens.
Propriétés
IUPAC Name |
5-[(4-methoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-27-16-9-7-15(8-10-16)22(25-20-6-2-3-13-24-20)21-17-5-4-14-23-18(17)11-12-19(21)26/h2-14,22,26H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZLLMZYKBBZCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=C(C=CC3=C2C=CC=N3)O)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



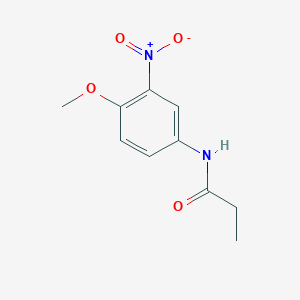
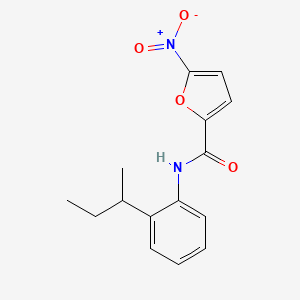
![N-[3-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B4407122.png)
amine hydrochloride](/img/structure/B4407127.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4407134.png)
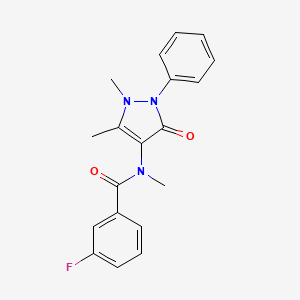
![methyl 4-{2-[(2-furylmethyl)amino]-2-oxoethoxy}-3-methoxybenzoate](/img/structure/B4407145.png)
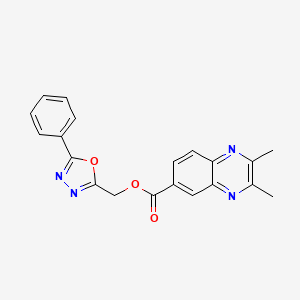
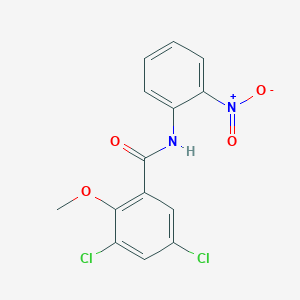

![3-({[4-(benzyloxy)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4407180.png)
![4-[({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)carbonyl]phenyl propionate](/img/structure/B4407182.png)
![2-{2-[2-(4-morpholinyl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4407195.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B4407199.png)